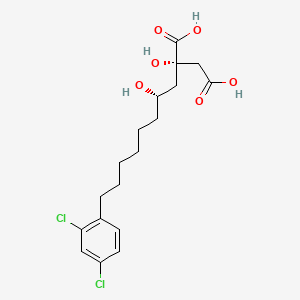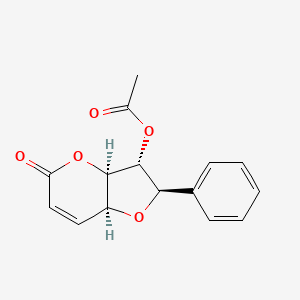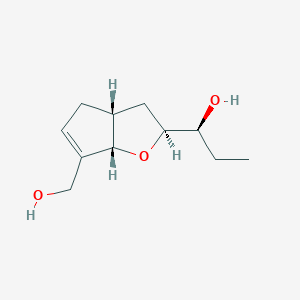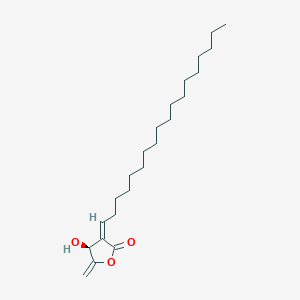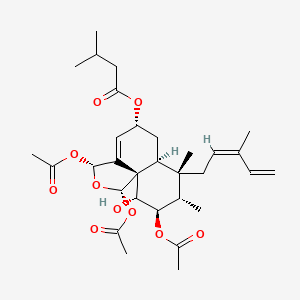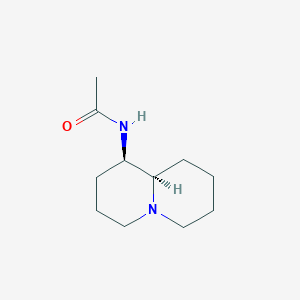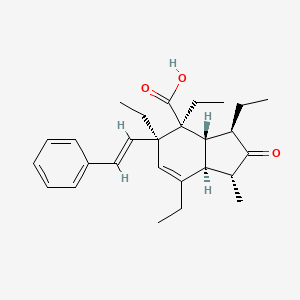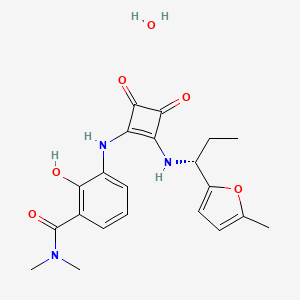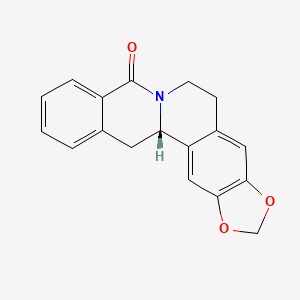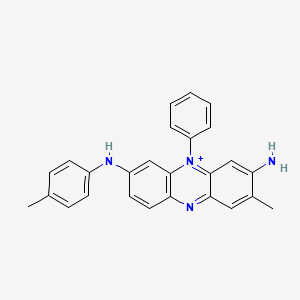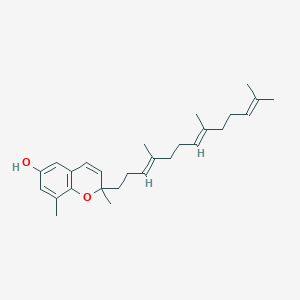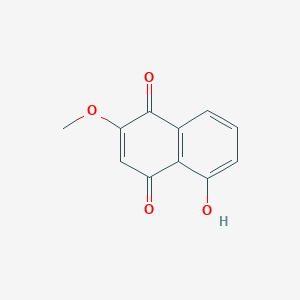
1,2,5-Trihydroxyxanthone
Descripción general
Descripción
1,2,5-Trihydroxyxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 2, and 5 . It is isolated from Garcinia subelliptica and exhibits antibacterial and antiandrogenic activities .
Synthesis Analysis
The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis
The molecular formula of this compound is C13H8O5 . Its structure is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 2, and 5 .Chemical Reactions Analysis
The biosynthetic pathway of xanthones involves the formation of an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone, followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds . The two main precursors of xanthones, 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone, are formed from this oxidative phenol coupling reaction .Physical And Chemical Properties Analysis
The chemical formula of this compound is C13H8O5 . After glycosylation, xanthones may have improved characteristics such as solubility and pharmacological activity .Aplicaciones Científicas De Investigación
Neurotrophic Factor Expression
1,2,5-Trihydroxyxanthone, closely related to 1,3,7-Trihydroxyxanthone, is significant in neurological research. A study by Yang et al. (2018) demonstrated that 1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, significantly stimulates the expression of neurotrophic factors like NGF and BDNF in rat astrocyte primary cultures. This indicates potential applications in treating psychiatric disorders (Yang et al., 2018).
Antioxidant Properties
Research by Minami et al. (1994) identified this compound as having antioxidative properties. Their study isolated this compound from Garcinia subelliptica and evaluated its effectiveness in vitro using assays for antilipidperoxidation and free radical scavenging activity (Minami et al., 1994).
Monoamine Oxidase Inhibition
The xanthone derivatives, including 1,3,7-Trihydroxyxanthone, show promise in inhibiting monoamine oxidase, an enzyme linked to neurological conditions. Ohishi et al. (2000) found that 1,3,7-Trihydroxyxanthone specifically inhibits type B monoamine oxidase, suggesting potential applications in neuropsychiatric and neurodegenerative disease research (Ohishi et al., 2000).
Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities
This compound, in the context of polyhydroxylated xanthones from Garcinia succifolia, has been studied for its antibacterial activity and inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase. Duangsrisai et al. (2014) found that related compounds exhibited antibacterial activity against certain Gram-positive bacteria and showed EGFR-tyrosine kinase inhibitory activity (Duangsrisai et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,5-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-4-5-9-10(12(7)17)11(16)6-2-1-3-8(15)13(6)18-9/h1-5,14-15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYMABXVDKBFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300020 | |
| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156640-23-2 | |
| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156640-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)
